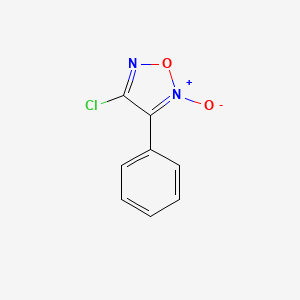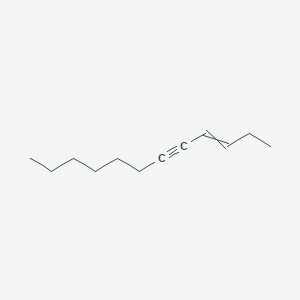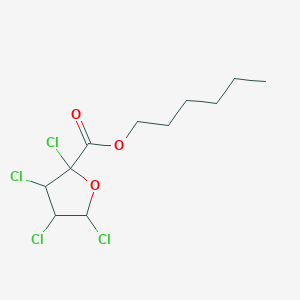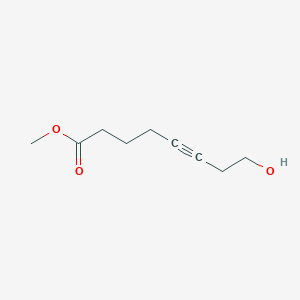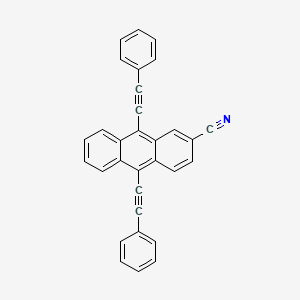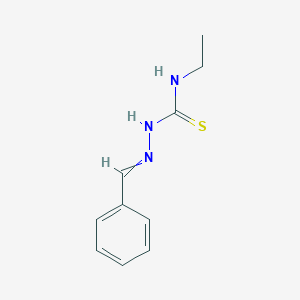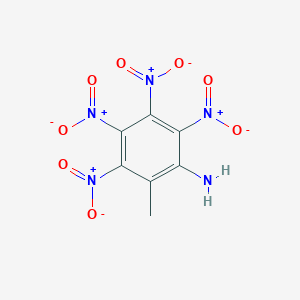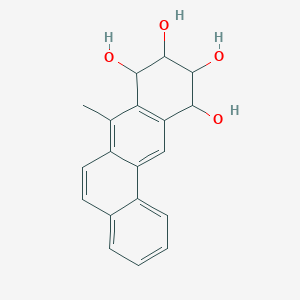
Estradiol-17-arachidonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estradiol-17-arachidonate is a compound formed by the esterification of estradiol, a primary female sex hormone, with arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound combines the properties of both estradiol and arachidonic acid, making it a subject of interest in various scientific fields, including endocrinology, neurobiology, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Estradiol-17-arachidonate can be synthesized through the esterification of estradiol with arachidonic acid. The reaction typically involves the use of a catalyst, such as a strong acid (e.g., sulfuric acid) or an enzyme (e.g., lipase), to facilitate the ester bond formation. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using bioreactors. These reactors provide a controlled environment for the reaction, allowing for the efficient production of the compound. The use of immobilized enzymes as catalysts can enhance the reaction efficiency and product yield.
Análisis De Reacciones Químicas
Types of Reactions
Estradiol-17-arachidonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester bond back to the parent alcohol (estradiol) and acid (arachidonic acid).
Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and arachidonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis can be carried out using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Estradiol and arachidonic acid.
Substitution: Estradiol and arachidonic acid.
Aplicaciones Científicas De Investigación
Estradiol-17-arachidonate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular signaling pathways involving estrogen and fatty acids.
Medicine: Explored for its potential neuroprotective effects and its role in modulating inflammatory responses.
Industry: Utilized in the development of hormone replacement therapies and anti-inflammatory drugs.
Mecanismo De Acción
Estradiol-17-arachidonate exerts its effects through multiple molecular targets and pathways:
Estrogen Receptors: Binds to estrogen receptors (ERα and ERβ) to regulate gene transcription and cellular responses.
Arachidonic Acid Pathway: Modulates the release of arachidonic acid, which is a precursor for the synthesis of prostaglandins and other eicosanoids involved in inflammation and immune responses.
Neuroprotective Pathways: Activates signaling pathways such as MAPK/ERK and PI3K/Akt, which are involved in cell survival and neuroprotection.
Comparación Con Compuestos Similares
Estradiol-17-arachidonate can be compared with other similar compounds, such as:
Estradiol-17-acetate: Another ester of estradiol, but with acetic acid instead of arachidonic acid. It has different pharmacokinetic properties and applications.
Estradiol-17-palmitate: An ester of estradiol with palmitic acid, used in hormone replacement therapy.
Estradiol-17-benzoate: An ester of estradiol with benzoic acid, commonly used in veterinary medicine.
This compound is unique due to its combination of estrogenic and fatty acid properties, making it a versatile compound for research and therapeutic applications.
Propiedades
Número CAS |
82204-96-4 |
|---|---|
Fórmula molecular |
C38H54O3 |
Peso molecular |
558.8 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C38H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(40)41-36-26-25-35-34-23-21-30-29-31(39)22-24-32(30)33(34)27-28-38(35,36)2/h7-8,10-11,13-14,16-17,22,24,29,33-36,39H,3-6,9,12,15,18-21,23,25-28H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/t33-,34-,35+,36+,38+/m1/s1 |
Clave InChI |
IZRJSEABAODKDO-QUQSKHMMSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



